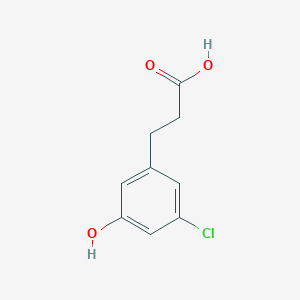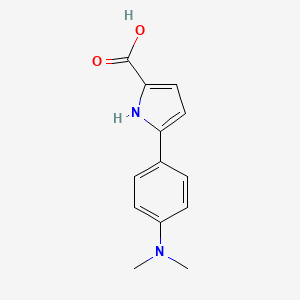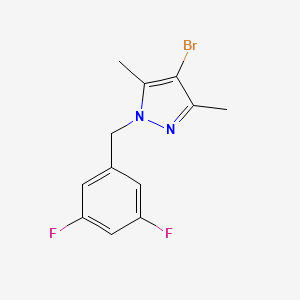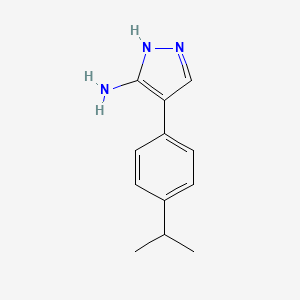
4-(4-Isopropylphenyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Isopropylphenyl)-1h-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an isopropylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution with isopropylphenyl group: The pyrazole ring is then subjected to a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-(4-Isopropylphenyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(4-Isopropylphenyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
4-Isopropylphenol: An organic compound with a similar isopropylphenyl group but lacks the pyrazole ring.
4-Isopropenylphenol: Another related compound with an isopropenyl group instead of an isopropyl group.
Uniqueness
4-(4-Isopropylphenyl)-1h-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the isopropylphenyl group, which confer specific chemical and biological properties not found in the similar compounds mentioned above.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
4-(4-propan-2-ylphenyl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C12H15N3/c1-8(2)9-3-5-10(6-4-9)11-7-14-15-12(11)13/h3-8H,1-2H3,(H3,13,14,15) |
InChIキー |
YMPIKHBVZDWEBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=C(NN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


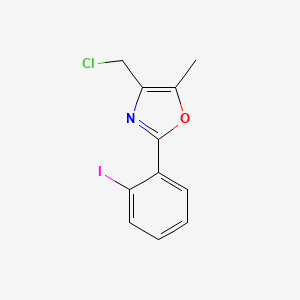
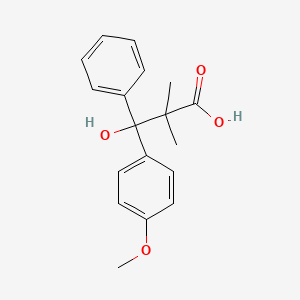

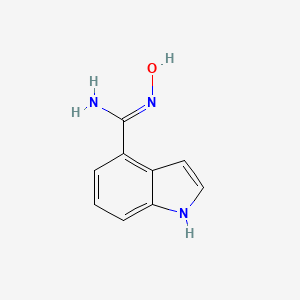
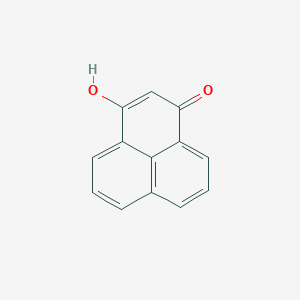
![3-(6-Methoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-f]chromen-4-one](/img/structure/B12331952.png)


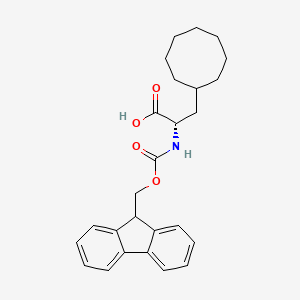
![N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)oxy]propan-1-amine](/img/structure/B12331974.png)
![(1R,2S,3R)-(+)-3-[N-(Benzenesulfonyl)-N-(3,5-dimethyl-phenyl)amino]-2-bornanol](/img/structure/B12331990.png)
